4-Methoxy-2-(methoxymethoxy)phenol
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Overview
Description
4-Methoxy-2-(methoxymethoxy)phenol, also known as methyl vanillyl ether, is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.1898 g/mol . This compound is a derivative of phenol, characterized by the presence of methoxy and methoxymethoxy groups attached to the aromatic ring. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methoxymethoxy)phenol typically involves the methylation of vanillin or related compounds. One common method is the reaction of vanillin with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(methoxymethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-Methoxy-2-(methoxymethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(methoxymethoxy)phenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol (Guaiacol): A naturally occurring compound with similar methoxy substitution but lacking the methoxymethoxy group.
4-Methoxyphenol (Mequinol): Another phenol derivative with a single methoxy group.
4-Methoxy-2-methylphenol: Similar structure but with a methyl group instead of a methoxymethoxy group.
Uniqueness
4-Methoxy-2-(methoxymethoxy)phenol is unique due to the presence of both methoxy and methoxymethoxy groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-methoxy-2-(methoxymethoxy)phenol |
InChI |
InChI=1S/C9H12O4/c1-11-6-13-9-5-7(12-2)3-4-8(9)10/h3-5,10H,6H2,1-2H3 |
InChI Key |
RZAPSMCEYIDNLU-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)OC)O |
Origin of Product |
United States |
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